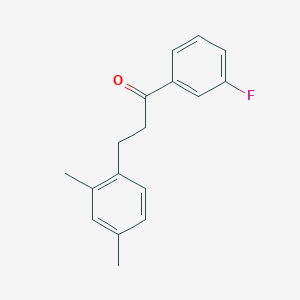

3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone

Description

3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone is a fluorinated propiophenone derivative characterized by a 2,4-dimethylphenyl group attached to the ketone backbone and a fluorine atom at the 3' position of the aromatic ring. For instance, the trifluorinated analog, 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, has a molecular weight of 292.30 g/mol and a purity of 97% . The introduction of fluorine atoms typically enhances electronegativity and influences solubility, metabolic stability, and binding affinity in pharmaceutical or agrochemical contexts.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGTXNSUJAYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644682 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-96-9 | |

| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The most common and classical method for synthesizing 3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone is the Friedel-Crafts acylation reaction. This involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

-

$$

\text{2,4-Dimethylphenyl magnesium bromide} + \text{3-fluorobenzoyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone}

$$ -

- Anhydrous environment to prevent hydrolysis of acyl chloride.

- Controlled temperature to avoid side reactions.

- Use of dry solvents such as dichloromethane or chloroform.

- Reaction time typically ranges from 1 to 4 hours depending on scale and temperature.

-

- High regioselectivity for para and ortho positions.

- Good yields (typically 70-85%).

- Scalable for industrial production.

-

- Requires careful handling of corrosive reagents.

- Generates acidic waste requiring neutralization.

Suzuki-Miyaura Cross-Coupling (Alternative Method)

Though less common for propiophenone derivatives, Suzuki-Miyaura cross-coupling can be employed to construct the biaryl ketone framework by coupling arylboronic acids with aryl halides under palladium catalysis.

-

$$

\text{2,4-Dimethylphenylboronic acid} + \text{3-fluorobenzoyl halide} \xrightarrow[\text{Pd catalyst}]{\text{Base}} \text{3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone}

$$ -

- Palladium catalyst (e.g., Pd(PPh3)4).

- Base such as potassium carbonate (K2CO3).

- Solvent: mixture of water and organic solvent (e.g., toluene).

- Temperature: 80-100 °C.

- Reaction time: 6-24 hours.

-

- Mild reaction conditions.

- Tolerant to various functional groups.

- High selectivity and purity.

-

- Requires expensive catalysts.

- Longer reaction times compared to Friedel-Crafts.

Grignard Reaction Followed by Oxidation

Another approach involves the formation of a Grignard reagent from 2,4-dimethylbromobenzene, which is then reacted with a fluorinated acyl derivative to form the ketone.

-

- Preparation of 2,4-dimethylphenyl magnesium bromide.

- Reaction with 3-fluorobenzoyl chloride.

- Work-up and purification.

-

- Requires strict anhydrous conditions.

- The reaction is exothermic and temperature control is critical.

- Purification often involves recrystallization or chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluorobenzoyl chloride, AlCl3 | Anhydrous, 0-25 °C, 1-4 hrs | 70-85 | High yield, scalable | Corrosive reagents, acidic waste |

| Suzuki-Miyaura Coupling | 2,4-dimethylphenylboronic acid, Pd | Pd catalyst, K2CO3, 80-100 °C, 6-24 hrs | 60-75 | Mild conditions, functional group tolerance | Expensive catalyst, longer time |

| Grignard Reaction + Oxidation | 2,4-dimethylbromobenzene, Mg, 3-fluorobenzoyl chloride | Anhydrous, low temp control | 65-80 | Direct formation of ketone | Sensitive to moisture, exothermic |

Research Findings and Optimization

Yield Optimization: Studies indicate that controlling the molar ratio of reagents and maintaining low temperatures during Friedel-Crafts acylation significantly improves yield and reduces by-products.

Purity Enhancement: Use of continuous flow reactors in industrial settings allows better heat and mass transfer, leading to higher purity and reproducibility.

Catalyst Recycling: Research into Lewis acid catalyst recycling has shown potential to reduce costs and environmental impact in Friedel-Crafts acylation.

Alternative Catalysts: Exploration of milder Lewis acids such as FeCl3 or ZnCl2 has been reported to provide comparable yields with less corrosive waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone with its closest analogs:

*Note: Data for 3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone is inferred from structural trends.

Key Observations:

Substituent Effects :

- The trifluorinated analog exhibits higher molecular weight and lipophilicity due to additional fluorine atoms, which may enhance receptor binding but reduce aqueous solubility.

- The discontinued 3'-chloro-4'-fluoro derivative demonstrates how halogen positioning impacts commercial viability; chlorine’s bulkiness and electronegativity may have contributed to its discontinuation.

Synthetic Pathways: Chalcone-like synthesis methods (e.g., Claisen-Schmidt condensation between aldehydes and ketones under basic conditions) are plausible routes for propiophenone derivatives, as seen in ’s preparation of (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one compounds .

Fluorine’s Role: Fluorine at the 3' position likely increases metabolic stability compared to non-halogenated analogs, as observed in fluorinated propionic acids (e.g., 3-Amino-3-(4-fluorophenyl)propionic acid, mp: 224–228°C ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(2,4-Dimethylphenyl)-3'-fluoropropiophenone, and how do steric/electronic effects influence reaction efficiency?

- Methodological Answer : The compound’s synthesis can leverage Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2,4-dimethylphenyl and fluorophenyl groups. Steric hindrance from the 2,4-dimethyl substituents may necessitate bulky ligands or elevated temperatures for coupling reactions. Solvent selection (e.g., dichloromethane for Friedel-Crafts) and acid catalysts (AlCl₃) are critical for ketone formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from regioisomers.

Q. How can chromatographic and spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- HPLC/GC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate structural isomers. GC-MS with electron ionization can detect impurities via fragmentation patterns .

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves regiochemistry:

- The 3'-fluorine deshields adjacent protons (δ ~7.2–7.5 ppm).

- Methyl groups (2,4-dimethylphenyl) appear as singlets (δ ~2.3–2.6 ppm) .

- IR : Confirm ketone functionality via C=O stretch (~1680–1720 cm⁻¹) .

Q. What crystallization strategies improve X-ray diffraction data quality for structural confirmation?

- Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) yields high-quality crystals. SHELXL refinement (with TWIN/BASF commands) addresses potential twinning or disorder caused by fluorine’s electron density . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), guided by structural analogs’ bioactivity (e.g., chalcone derivatives in ) .

- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to predict membrane permeability .

Q. How do researchers reconcile conflicting biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate cytotoxicity (e.g., MTT assay on HeLa/MCF-7 cells) under controlled conditions (pH, serum concentration) to minimize variability .

- Purity Validation : Use LC-MS to confirm >95% purity, excluding impurities as confounding factors.

- Meta-Analysis : Compare EC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. ethanol) or exposure time .

Q. What strategies enhance the compound’s metabolic stability for pharmacological studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Prodrug Design : Esterify the ketone to improve bioavailability, with hydrolysis studies in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.